molecular formula C14H22O2 B13732343 1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate CAS No. 37172-05-7

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate

Cat. No.: B13732343
CAS No.: 37172-05-7
M. Wt: 222.32 g/mol
InChI Key: PKVIIPGIGKYQFI-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of an ethynyl group, a cyclohexyl ring, and an acetate ester

Preparation Methods

The synthesis of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the cyclohexyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Hydroxide ions, amines.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-2-(1-methylpropyl)cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions and reactions can modulate biological pathways and processes.

Comparison with Similar Compounds

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate can be compared with similar compounds such as:

    1-Ethynyl-2-(1-methylpropyl)cyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.

    1-Ethynyl-2-(1-methylpropyl)cyclohexane: Lacks the acetate group, making it less reactive in certain chemical reactions.

    1-Ethynyl-2-(1-methylpropyl)cyclohexyl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of an ethynyl group, a cyclohexyl ring, and an acetate ester, which imparts distinct chemical and biological properties.

Properties

CAS No.

37172-05-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(2-butan-2-yl-1-ethynylcyclohexyl) acetate

InChI

InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3

InChI Key

PKVIIPGIGKYQFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCCC1(C#C)OC(=O)C

Origin of Product

United States

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